molecular formula C14H9ClN2O2 B008585 4-Chloro-3-cyanophenylcarbamic acid phenyl ester CAS No. 103576-41-6

4-Chloro-3-cyanophenylcarbamic acid phenyl ester

Cat. No.: B008585
CAS No.: 103576-41-6
M. Wt: 272.68 g/mol
InChI Key: OVMZDPUWIKZVIX-UHFFFAOYSA-N
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Description

Vardenafil is a phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. It is marketed under various brand names, including Levitra and Staxyn. Vardenafil works by increasing blood flow to the penis, thereby helping to achieve and maintain an erection during sexual stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vardenafil involves a series of complex chemical reactions. The process typically begins with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . The key steps include:

  • Alkylation of 2-hydroxybenzonitrile.
  • Formation of the sulfonamide group.
  • Cyclization to form the imidazo[5,1-f][1,2,4]triazin-4(1H)-one ring.
  • Final purification and crystallization.

Industrial Production Methods: Industrial production of vardenafil involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent composition during the synthesis process. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Vardenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromosuccinimide (NBS) in an acidic medium.

    Reduction: Specific reducing agents under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Vardenafil has a wide range of scientific research applications:

Mechanism of Action

Vardenafil is often compared with other PDE5 inhibitors such as sildenafil (Viagra) and tadalafil (Cialis). Here are some key differences:

    Sildenafil (Viagra): Similar in function but has a shorter duration of action compared to vardenafil.

    Tadalafil (Cialis): Structurally different from both sildenafil and vardenafil.

Uniqueness of Vardenafil:

Comparison with Similar Compounds

  • Sildenafil (Viagra)
  • Tadalafil (Cialis)
  • Avanafil (Stendra)

Vardenafil’s unique properties and effectiveness make it a valuable compound in the treatment of erectile dysfunction and other potential medical applications.

Properties

CAS No.

103576-41-6

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

phenyl N-(4-chloro-3-cyanophenyl)carbamate

InChI

InChI=1S/C14H9ClN2O2/c15-13-7-6-11(8-10(13)9-16)17-14(18)19-12-4-2-1-3-5-12/h1-8H,(H,17,18)

InChI Key

OVMZDPUWIKZVIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N

Synonyms

4-Chloro-3-cyanophenylcarbamic acid phenyl ester

Origin of Product

United States

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